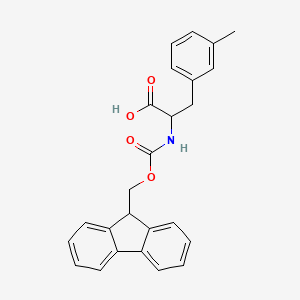
1,1,1-trifluoropent-4-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoropent-4-yn-2-ol is an organic compound with the molecular formula C5H5F3O. This compound is characterized by the presence of a trifluoromethyl group and an alkyne group, making it a valuable building block in organic synthesis. Its unique structure imparts distinct chemical properties that are exploited in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoropent-4-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroprop-2-yne with formaldehyde in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trifluoropent-4-yn-2-ol undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoropent-4-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1,1,1-trifluoropent-4-yn-2-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The alkyne group can also participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
1,1,1-Trifluoropent-4-yn-2-ol can be compared with other trifluoromethylated compounds, such as:
1,1,1-Trifluoroprop-2-yne: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.
1,1,1-Trifluorobut-2-yn-1-ol: Another similar compound with a different carbon chain length, affecting its reactivity and applications.
1,1,1-Trifluoropent-4-en-2-ol: Contains a double bond instead of a triple bond, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and an alkyne group, providing a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C5H5F3O |
|---|---|
Peso molecular |
138.09 g/mol |
Nombre IUPAC |
1,1,1-trifluoropent-4-yn-2-ol |
InChI |
InChI=1S/C5H5F3O/c1-2-3-4(9)5(6,7)8/h1,4,9H,3H2 |
Clave InChI |
AXKNZQYVSJHTGO-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(C(F)(F)F)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1365693.png)
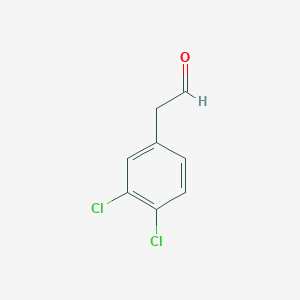
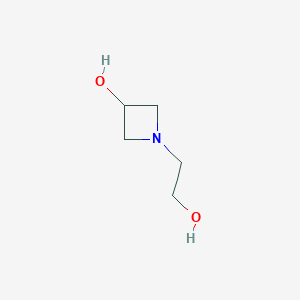
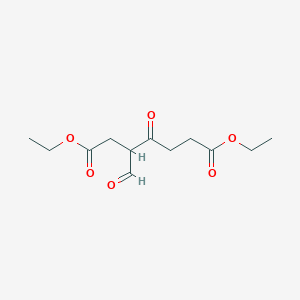
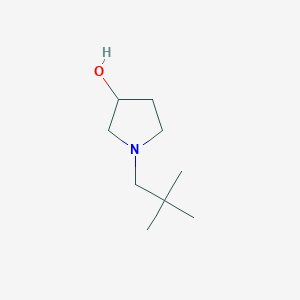
![6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1365706.png)

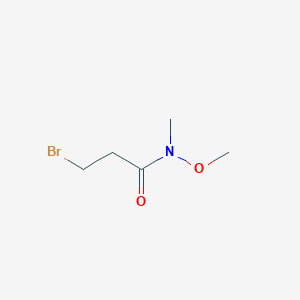
![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)
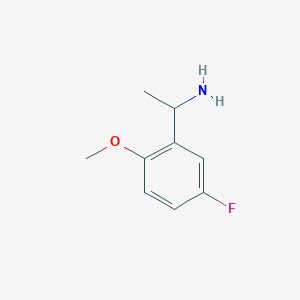
![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
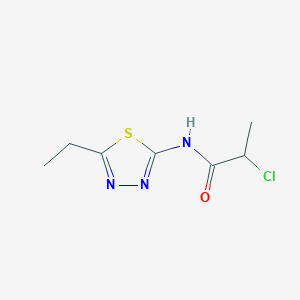
![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)
